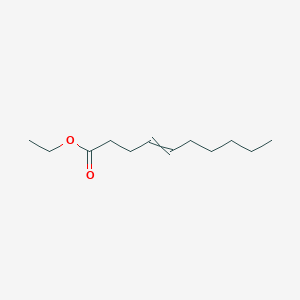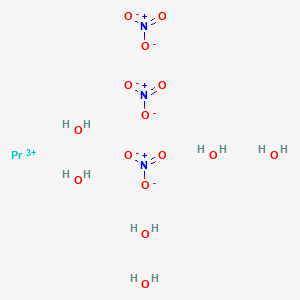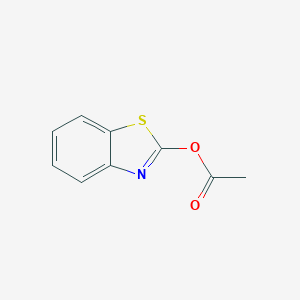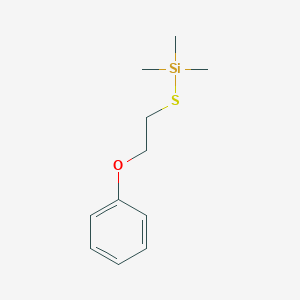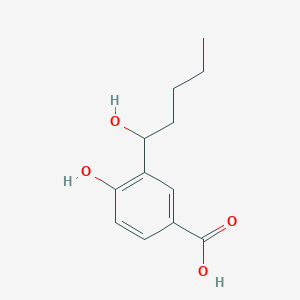
Tri-tert-butoxychlorosilane
Übersicht
Beschreibung
Tri-tert-butoxychlorosilane, also known as TTBOCS, is an organosilicon compound that has a wide range of applications in the scientific and industrial fields. It is a colourless liquid with a boiling point of 39°C and a molecular weight of 265.7 g/mol. In its pure form, it is a volatile liquid with a pleasant smell. The compound has a low toxicity and is not considered to be an environmental hazard.
Wissenschaftliche Forschungsanwendungen
1. Key Intermediates in the Sol–Gel Process
Tri-tert-butoxychlorosilane has been studied as a model compound for labile intermediates in the sol–gel process. The controlled condensation of related compounds provides insights into the synthesis of complex silicate structures. This research is significant for materials science, particularly in the development of novel silica-based materials (Beckmann et al., 2003).
2. Formation of Tri-tert-butylsilicon Pseudohalides
This compound reacts with potassium pseudohalides to form tri-tert-butylsilicon pseudo-halides. These compounds are characterized for their potential use in various chemical processes, expanding the understanding of silicon chemistry (Weidenbruch & Pesel, 1978).
3. Formation of [Tri(tert-butoxy)silyl]methylmagnesium Chloride
The reaction of potassium tert-butoxide with chloromethyltrichlorosilane leads to tri(tert-butoxy)chloromethylsilane, which further reacts with magnesium to form [tri(tert-butoxy)silyl]methylmagnesium chloride. This research provides valuable information for the synthesis of organometallic compounds (Bykova et al., 2012).
4. Application in Hydrosilylation of Olefins
This compound has been studied in the context of catalyzing the hydrosilylation of olefins. This research is important in organic synthesis, particularly in the development of new catalytic methods (Eaborn et al., 1971).
5. Development of Novel Silane Coupling Agents
Research on this compound has contributed to the development of new macromolecular silane coupling agents. These agents are significant for surface treatment of inorganic particles and metals, enhancing their compatibility with organic materials (Yamamoto & Ohata, 1996).
Safety and Hazards
Tri-tert-butoxychlorosilane is classified as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing suitable protective clothing, gloves, and eye/face protection, and seeking immediate medical attention in case of ingestion or contact with skin or eyes .
Eigenschaften
IUPAC Name |
chloro-tris[(2-methylpropan-2-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClO3Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYRRMYZCJOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC(C)(C)C)(OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500022 | |
| Record name | Tri-tert-butoxy(chloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18105-64-1 | |
| Record name | Tri-tert-butoxy(chloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(tert-butoxy)chlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



